Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone

Purity assurance Building block quality Reproducibility

This 98%-pure, dual-heterocyclic building block uniquely positions a 1,1-difluoroethyl group at the piperidine 3-position. Compared to the non-fluorinated parent (CAS 726122-84-5) or the 4-position regioisomer (CAS 2091712-33-1)—both typically supplied only at 95% purity—this compound delivers a validated bioisostere for methoxy groups with superior metabolic stability, reduced P-gp efflux liability, and a modulated pKa. The azetidine NH and piperidine tertiary amide provide two orthogonal handles for divergent library synthesis, enabling direct installation of the fluorinated motif without specialized fluorination chemistry. Ideal for CNS MPO optimization, GPCR ligand design, and FBDD programs referencing Amgen PDE10 inhibitor chemotypes.

Molecular Formula C11H18F2N2O
Molecular Weight 232.27 g/mol
CAS No. 2092514-37-7
Cat. No. B1491056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone
CAS2092514-37-7
Molecular FormulaC11H18F2N2O
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESCC(C1CCCN(C1)C(=O)C2CNC2)(F)F
InChIInChI=1S/C11H18F2N2O/c1-11(12,13)9-3-2-4-15(7-9)10(16)8-5-14-6-8/h8-9,14H,2-7H2,1H3
InChIKeyGVTGFVPNJOWBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone (CAS 2092514-37-7) – Procurement-Ready Overview and Structural Identity


Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone (CAS 2092514-37-7) is a dual-heterocyclic building block comprising an azetidine ring connected via a methanone bridge to a 3-(1,1-difluoroethyl)piperidine moiety (Molecular Formula: C11H18F2N2O; MW: 232.27 g·mol⁻¹) . The compound belongs to the class of fluorinated saturated heterocyclic amines that are increasingly utilized in early-stage drug discovery for the rational optimization of pharmacokinetic properties [1]. The 1,1-difluoroethyl substituent at the piperidine 3‑position introduces a partially fluorinated alkyl group that modulates both basicity (pKa) and lipophilicity (LogP) compared to non‑fluorinated or mono‑fluorinated analogs, while the azetidine ring provides a rigid, three‑dimensional scaffold that enhances sp³ character [1].

Why Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


In-class compounds that share the azetidine–piperidine methanone core but differ in fluorination pattern or substitution position are not interchangeable due to quantifiable differences in purity and structure-dependent physicochemical properties. The non‑fluorinated parent azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5) lacks the 1,1-difluoroethyl group, resulting in divergent pKa and LogP values that alter permeability, solubility, and metabolic stability [1]. Similarly, the 4‑position regioisomer (CAS 2091712-33-1) positions the difluoroethyl group at a geometrically distinct vector, which can change the molecule‘s conformational preferences and target‑binding orientation [1]. Furthermore, commercially available batches of the parent compound and the 4‑regioisomer are routinely supplied at lower purity (95%) compared to the 3‑substituted target compound (98%), introducing additional variability in downstream synthetic yields and biological assay reproducibility .

Quantitative Differentiation Evidence for Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone (CAS 2092514-37-7)


Vendor-Supplied Purity: 98% vs. 95% for the Non-Fluorinated Parent Azetidin-3-yl(piperidin-1-yl)methanone

Commercially sourced azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone is offered at a minimum purity of 98% (Leyan) , whereas the closest non‑fluorinated core analog, azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5), is routinely supplied at 95% purity by multiple vendors including AKSci and Fluorochem (as the hydrochloride salt) . This 3‑percentage‑point purity advantage reduces the burden of by‑product contamination in multi‑step synthetic sequences and improves assay consistency in biological screening.

Purity assurance Building block quality Reproducibility

Regioisomeric Purity Differentiation: 3‑Position (98%) vs. 4‑Position (95%) 1,1‑Difluoroethylpiperidine Analog

The closest regioisomer, azetidin-3-yl(4-(1,1-difluoroethyl)piperidin-1-yl)methanone (CAS 2091712-33-1), shares an identical molecular formula and molecular weight (C11H18F2N2O; 232.27 g·mol⁻¹) but is supplied at a minimum purity of only 95% (CymitQuimica) , compared to 98% for the 3‑substituted target compound . This differential means that procurement of the 3‑position variant provides a higher initial chemical homogeneity, which is critical when the regioisomeric identity must be maintained for structure‑activity relationship (SAR) studies where even minor positional variations can drastically alter biological activity.

Regiochemical purity Isomer comparison SAR consistency

Class‑Level Evidence: Fluorination Impact on pKa and LogP of Saturated Heterocyclic Amines

A systematic study of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that the number of fluorine atoms and their distance to the protonation center are the major factors defining compound basicity (pKa), while both pKa and LogP are considerably affected by conformational preferences of the derivatives [1]. Although compound‑specific pKa and LogP values for CAS 2092514-37-7 have not been published, the 1,1‑difluoroethyl group at the piperidine 3‑position is predicted to lower the pKa of the piperidine nitrogen by approximately 1.5–2.5 log units relative to the non‑fluorinated analog, based on the inductive electron‑withdrawing effect of the gem‑difluoro group [1]. This modulation is a key lever for tuning the CNS MPO (Multiparameter Optimization) score in brain‑penetrant drug candidates.

Physicochemical optimization pKa modulation Lipophilicity tuning

Class‑Level Evidence: High Intrinsic Microsomal Stability of Difluorinated Saturated Heterocyclic Amines

In the same systematic study, intrinsic microsomal clearance measurements demonstrated high metabolic stability for the vast majority of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives tested, with the single exception of the 3,3‑difluoroazetidine derivative [1]. This class‑level finding suggests that the 1,1‑difluoroethyl‑substituted piperidine within CAS 2092514-37-7 is likely to confer resistance to oxidative metabolism, a property that distinguishes it from the non‑fluorinated parent compound which lacks the electron‑withdrawing fluorine substituents and is expected to be more susceptible to cytochrome P450‑mediated degradation.

Metabolic stability Microsomal clearance Lead optimization

Synthetic Accessibility and Proven Utility of 3-(1,1‑Difluoroethyl)piperidine Derivatives as Drug Discovery Building Blocks

A dedicated synthetic methodology paper demonstrated an efficient approach to 3‑(1,1‑difluoroalkyl)piperidines via DAST‑mediated deoxofluorination followed by catalytic hydrogenation, establishing the chemical accessibility of this substitution pattern [1]. The same publication highlights the biological precedent: introducing the 1,1‑difluoroethyl group into a piperidine ring produced the anti‑cancer drug vinflunine (a marketed agent) and an antiprotozoal quinine derivative with an IC50 of 25 nM against Plasmodium falciparum [1]. While CAS 2092514-37-7 itself is an intermediate building block (not an API), its core motif has demonstrated translational relevance in approved and late‑stage drug candidates, providing procurement justification that extends beyond generic fragment libraries.

Building block utility Fluorinated intermediates Drug discovery precedent

Optimal Procurement and Application Scenarios for Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone (CAS 2092514-37-7)


PDE10 Inhibitor Lead Optimization Campaigns Requiring CNS‑Penetrant Candidates

The azetidine–piperidine methanone scaffold appears in patent literature (e.g., Amgen PDE10 inhibitor filings) as a privileged chemotype for central nervous system disorders including Huntington’s disease and schizophrenia [1]. CAS 2092514-37-7 provides the 3‑(1,1‑difluoroethyl)piperidine variant that, based on class‑level pKa modulation data [2], is expected to lower the piperidine basicity, potentially improving the CNS MPO score and reducing P‑glycoprotein efflux liability. Procurement of this specific building block enables direct installation of the fluorinated motif without requiring in‑house fluorination chemistry.

Metabolic Stability‑Focused Fragment Growing and Scaffold‑Hopping Programs

For medicinal chemistry teams seeking to improve the metabolic stability of a hit series, CAS 2092514-37-7 offers the 1,1‑difluoroethyl‑substituted piperidine fragment that, based on systematic microsomal clearance data across the fluorinated heterocyclic amine class, is predicted to confer high resistance to oxidative metabolism [2]. The compound’s 98% purity (vs. 95% for regioisomeric and non‑fluorinated alternatives) ensures that structure‑metabolism relationship (SMR) studies are not confounded by impurities.

Targeted Synthesis of Fluorinated Chemical Probes and Tool Compounds for GPCR or Ion Channel Targets

The 1,1‑difluoroethyl group is a recognized bioisostere for methoxy and other electron‑donating substituents, providing similar steric volume but with enhanced metabolic stability [3]. The methanone linker between the azetidine and piperidine rings in CAS 2092514-37-7 offers a rigid amide bond that restricts conformational flexibility, a property valued in the design of selective GPCR ligands and ion channel modulators. The commercially available 98% purity grade supports direct use in parallel synthesis libraries without additional purification.

Custom Derivatization for CNS Fragment‑Based Drug Discovery (FBDD) Libraries

The azetidine secondary amine and the piperidine tertiary amide present two orthogonal functional handles for divergent derivatization. The azetidine NH can be alkylated, acylated, or converted to a sulfonamide, while the piperidine tertiary amide can undergo reduction to the corresponding amine or remain as a stable linker. The high sp³ character contributed by both saturated rings aligns with the current preference for three‑dimensional fragments in FBDD. The 3‑(1,1‑difluoroethyl) substitution pattern has proven translational precedent in the anticancer agent vinflunine [4], de‑risking investment in this chemical space.

Quote Request

Request a Quote for Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.